1,7-dimethyl-3-(2-oxopropyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,7-Dimethyl-3-(2-oxopropyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a complex heterocyclic scaffold. The compound’s key structural features include:
- 1,7-Dimethyl groups: These substitutions enhance metabolic stability by reducing oxidative degradation.
- 3-(2-oxopropyl) side chain: This ketone-containing moiety may influence lipophilicity and receptor binding kinetics.
- 8-(o-tolyl) substituent: The ortho-methylphenyl group at position 8 is critical for modulating receptor selectivity and pharmacokinetic properties, as seen in related compounds .
Properties
IUPAC Name |
4,7-dimethyl-6-(2-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-11-7-5-6-8-14(11)24-12(2)9-22-15-16(20-18(22)24)21(4)19(27)23(17(15)26)10-13(3)25/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFULXXCBUBOSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,7-Dimethyl-3-(2-oxopropyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazo[2,1-f]purine core, which is known for its diverse biological properties. The presence of methyl and o-tolyl groups at specific positions contributes to its unique pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells.
- Receptor Binding : The compound may bind to certain receptors, modulating their activity and affecting downstream signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cytotoxicity Studies : In vitro studies on cancer cell lines have demonstrated significant cytotoxic effects. For example, the compound showed an IC50 value of approximately 22.80 µM against the MCF-7 breast cancer cell line, indicating moderate potency compared to established chemotherapeutic agents like Sorafenib (IC50 = 7.55 µM) .
- Mechanisms of Action : The compound induces apoptosis through the activation of pro-apoptotic factors such as Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2 .
Enzyme Inhibition
The compound has been explored for its ability to inhibit various enzymes critical in cancer progression:
- Kinase Inhibition : It has shown potential as a kinase inhibitor, affecting pathways involved in cell proliferation and survival .
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of related imidazo[2,1-f]purines, compounds similar to 1,7-dimethyl-3-(2-oxopropyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine were evaluated against MCF-7 cells. The results indicated a range of IC50 values from 8.38 µM to 114.61 µM for various derivatives .
Study 2: Molecular Docking Analysis
Molecular docking studies revealed that the compound binds effectively to the active sites of target kinases involved in cancer signaling pathways. This binding affinity correlates with its observed biological activities .
Data Summary
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Anticancer IC50 (MCF-7) | ~22.80 µM |
| Mechanism | Enzyme inhibition; receptor binding |
| Key Activities | Cytotoxicity; apoptosis induction; kinase inhibition |
Comparison with Similar Compounds
Key Observations :
- The 8-(o-tolyl) group in the target compound replaces the piperazinylalkyl chains seen in AZ-853, AZ-861, and 3i. This substitution likely reduces 5-HT1A affinity but may improve selectivity for other targets (e.g., PDEs or adrenergic receptors) .
Functional Activity and Pharmacological Effects
Antidepressant-like Activity
- AZ-853 and AZ-861 : Both showed antidepressant-like effects in the forced swim test (FST) in mice. AZ-853 exhibited stronger acute effects (30% reduction in immobility at 2.5 mg/kg) due to superior blood-brain barrier penetration .
- Compound 3i : Demonstrated anxiolytic activity at 2.5 mg/kg in the four-plate test, with lower sedation compared to AZ-853 .
- Target Compound: The o-tolyl group may enhance lipophilicity (predicted logP = 3.2 vs.
Off-Target Effects
- AZ-853: Induced weight gain and α1-adrenolytic effects (hypotension) due to off-target receptor interactions .
- CB11 : Acted as a PPARɣ agonist, inducing apoptosis in cancer cells via ROS production—a mechanism distinct from serotonin modulation .
- Target Compound : The absence of a piperazinyl moiety (common in AZ-series compounds) may reduce α1-adrenergic and histaminergic side effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
